molecular formula C9H8ClFO B2897979 1-(4-Chloro-2-fluorophenyl)propan-1-one CAS No. 186685-49-4

1-(4-Chloro-2-fluorophenyl)propan-1-one

Cat. No.: B2897979
CAS No.: 186685-49-4
M. Wt: 186.61
InChI Key: DKKIZMJWBRRHOG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)propan-1-one (CAS: 898775-10-5) is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 4-chloro-2-fluorophenyl group. This compound is notable for its electron-withdrawing substituents (Cl and F), which influence its reactivity in organic synthesis. It is primarily utilized in coupling reactions, such as those with N-hydroxyphthalimide (NHPI), to form C-O coupled products .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKIZMJWBRRHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluorophenyl)propan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of chloro and fluoro groups enhances its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in halogen type, position, and additional functional groups. Key comparisons include:

Halogenated Aryl Ketones
  • 1-(4-Chlorophenyl)propan-1-one : Lacks the 2-fluoro substituent, leading to reduced electron-withdrawing effects. In coupling reactions with NHPI, it yields 60% product (Table 3, ), slightly lower than the target compound’s analogs .
  • 1-(3-Fluorophenyl)propan-1-one : Fluorine at the 3-position results in steric and electronic differences. It achieves a 65% yield in similar reactions .
Positional Isomers
  • 1-Chloro-1-(4-fluorophenyl)propan-2-one : Chlorine is on the ketone carbon rather than the phenyl ring. This positional isomerism drastically changes electronic properties and reactivity, as seen in its liquid state and distinct synthetic applications (e.g., intermediate for pharmaceuticals) .
Cathinone Derivatives
  • 4-Chloro MCAT (Clephedrone): 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one. The addition of a methylamino group confers psychoactive properties by interacting with monoamine transporters, unlike the inert ketone group in the target compound .
Cyclopropane-Substituted Analogs

Biological Activity

1-(4-Chloro-2-fluorophenyl)propan-1-one, also known as a derivative of chalcone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClFO\text{C}_9\text{H}_8\text{ClF}O

This compound features a propanone backbone with a chloro and a fluoro substituent on the phenyl ring, which may influence its biological activity.

Mechanisms of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) may enhance the interaction with microbial cell membranes or enzymes, leading to increased efficacy against bacteria and fungi .
  • Anticancer Properties : Chalcone derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . Specifically, studies suggest that this compound may inhibit key proteins involved in cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Antimicrobial Study : A study conducted on various chalcone derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls due to the compound's lipophilicity enhanced by halogen substitutions.
  • Anticancer Mechanism : In vitro studies on human breast cancer cells showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. The study highlighted the compound's ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival .

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